Ethyl 9-(oxiran-2-YL)nonanoate
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Overview
Description
Ethyl 9-(oxiran-2-yl)nonanoate is an organic compound with the molecular formula C₁₃H₂₄O₃. It is an ester derived from 9-(oxiran-2-yl)nonanoic acid and ethanol. This compound is characterized by the presence of an oxirane (epoxide) ring, which is a three-membered cyclic ether, making it highly reactive. The compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 9-(oxiran-2-yl)nonanoate can be synthesized through the epoxidation of unsaturated esters. One common method involves the use of meta-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The reaction typically proceeds under mild conditions, with the unsaturated ester being dissolved in an appropriate solvent such as dichloromethane, and m-CPBA being added slowly to the solution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic oxidation of the corresponding unsaturated ester using air or oxygen in the presence of a suitable catalyst. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-(oxiran-2-yl)nonanoate undergoes various chemical reactions, primarily due to the presence of the reactive oxirane ring. These reactions include:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation: The compound can be further oxidized to form diols or other oxidized products.
Substitution: The oxirane ring can undergo substitution reactions where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)
Solvents: Dichloromethane, ethanol
Major Products Formed
β-Hydroxy Esters: Formed from the ring-opening reaction with carboxylic acids.
Scientific Research Applications
Ethyl 9-(oxiran-2-yl)nonanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 9-(oxiran-2-yl)nonanoate primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the reaction conditions and the nature of the nucleophile . The compound can interact with various molecular targets, including enzymes and receptors, through these ring-opening reactions .
Comparison with Similar Compounds
Ethyl 9-(oxiran-2-yl)nonanoate can be compared with other similar compounds, such as:
Ethyl 9-(2-oxiranyl)nonanoate: Another ester with a similar structure but different substituents.
Ethyl 9-(oxiran-2-yl)pelargonic acid: A related compound with a different ester group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines an oxirane ring with a long aliphatic chain. This combination imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
105462-90-6 |
---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 9-(oxiran-2-yl)nonanoate |
InChI |
InChI=1S/C13H24O3/c1-2-15-13(14)10-8-6-4-3-5-7-9-12-11-16-12/h12H,2-11H2,1H3 |
InChI Key |
VKMUVHUFUIYSMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCC1CO1 |
Origin of Product |
United States |
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